molecular formula C19H19F3N2O2 B5290413 (3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide

(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide

Cat. No.: B5290413
M. Wt: 364.4 g/mol
InChI Key: WFRRDGWLEICKPS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide, also known as GSK2330672, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound exhibits potent activity against a range of targets, including protein kinases and G protein-coupled receptors.

Mechanism of Action

The mechanism of action of (3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide involves the inhibition of various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The compound has also been shown to inhibit the activity of various protein kinases, including PDK1 and AKT.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit anti-inflammatory activity in animal models of inflammation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of (3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide is its broad spectrum of activity against various targets, making it a promising candidate for the development of new therapeutics. However, one limitation of the compound is its potential for off-target effects, which could limit its clinical utility.

Future Directions

There are several future directions for research on (3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide. One area of interest is the development of more selective inhibitors that target specific signaling pathways. Another area of interest is the use of this compound in combination with other therapeutics to improve efficacy and reduce side effects. Additionally, further studies are needed to fully understand the potential off-target effects of this compound and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of (3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)phenol with 2-bromo-3-pyridinecarboxaldehyde to form an intermediate. This intermediate is then reacted with (E)-3-hexen-1-amine to produce the final compound.

Scientific Research Applications

(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound has been shown to exhibit potent activity against a range of targets, including protein kinases and G protein-coupled receptors, making it a promising candidate for the development of new therapeutics.

Properties

IUPAC Name

(E)-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]hex-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-2-3-4-10-17(25)24-13-14-7-6-11-23-18(14)26-16-9-5-8-15(12-16)19(20,21)22/h3-9,11-12H,2,10,13H2,1H3,(H,24,25)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRRDGWLEICKPS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.